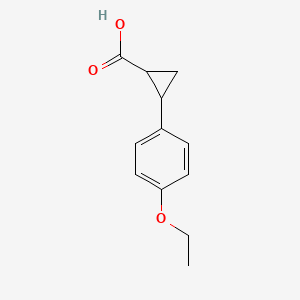

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-2-15-9-5-3-8(4-6-9)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |

InChI Key |

LPXOGNLUMUAOSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Aromatic Precursors

Method Overview:

The core step involves cyclopropanation of aromatic or olefinic precursors bearing the 4-ethoxyphenyl substituent. The most common approach utilizes the generation of carbene intermediates, which then add across double bonds or directly to suitable precursors.

- Generation of dichlorocarbene from chloroform or similar reagents in the presence of a strong base (e.g., sodium hydroxide or potassium tert-butoxide).

- Reaction of the carbene with an appropriate acrylic acid derivative or olefin to form the cyclopropane ring.

- Temperature: 0°C to ambient temperature

- Solvent: Dichloromethane or chloroform

- Reagents: Chloroform, sodium hydroxide, or potassium tert-butoxide

Outcome:

Formation of cyclopropane derivatives with the 4-ethoxyphenyl group attached at the desired position.

Functionalization to Carboxylic Acid

Method Overview:

The cyclopropane intermediate is then oxidized or hydrolyzed to introduce the carboxylic acid functionality at the cyclopropane ring.

- Hydrolysis of ester intermediates if esterified derivatives are used.

- Oxidation of alcohols or aldehydes derived from the cyclopropane ring using oxidants such as potassium permanganate or chromium-based reagents.

- Mild oxidation at room temperature or slightly elevated temperatures

- Use of aqueous oxidants or strong acids/bases depending on the intermediate

Result:

Generation of 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid with high purity and yield.

Alternative Route via Carbenoid Intermediates

Method Overview:

A more sophisticated approach involves the use of sulfonium ylides or diazo compounds to generate cyclopropanes with high regioselectivity.

- Formation of sulfonium or diazo intermediates from suitable precursors.

- Cyclopropanation of aromatic derivatives with these intermediates under controlled conditions.

- Use of inert solvents such as dichloromethane or tetrahydrofuran

- Catalysis with copper or other transition metals to facilitate carbene transfer

- Higher selectivity and functional group tolerance

- Better control over stereochemistry

Summary of Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Carbene addition | Chloroform + base | Dichloromethane | 0–25°C | Up to 70% | Widely used, scalable |

| Oxidative hydrolysis | Oxidants (KMnO₄, CrO₃) | Aqueous | Room temperature | 60–80% | For converting esters/alcohols |

| Sulfonium ylide cyclopropanation | Sulfonium salts + base | Tetrahydrofuran | 0–25°C | 50–65% | Stereoselective |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane-Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The following table compares 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid with analogous compounds differing in para-substituents or cyclopropane modifications:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (-OCH₂CH₃) is electron-donating, which may reduce the acidity of the carboxylic acid (higher pKa) compared to electron-withdrawing groups like -CN or -CF₃. For example, the ethynyl analog (CID 89411824) has a predicted pKa of 4.13 , while the trifluoromethyl derivative likely has a lower pKa due to its electron-withdrawing nature.

- Synthetic Utility : Halogenated derivatives (e.g., 2,2-dichloro analog) are intermediates in agrochemical synthesis, as seen in the dichloro-ethoxy compound’s preparation .

Biological Activity

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropane structure and ethoxyphenyl substituent, is being explored for various applications, particularly in the fields of medicinal chemistry and agricultural science.

Synthesis

The synthesis of 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions using ethoxyphenyl precursors. Various synthetic methodologies have been reported, including the use of transition metal catalysts to facilitate cyclopropanation under mild conditions. The resulting compounds are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Biological Activity

The biological activity of 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has been investigated in several studies, revealing a range of potential effects:

Antifungal and Insecticidal Properties

Research indicates that derivatives of 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid exhibit moderate antifungal and insecticidal activities. For instance, a study synthesized amide-type compounds from this acid and evaluated their bioassay results, which demonstrated efficacy against various fungal strains and insect pests .

Inhibition of Ethylene Biosynthesis

The compound has been studied for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone involved in fruit ripening and senescence. Compounds structurally related to 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid have shown promise in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production .

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Fungicidal Activity : A study conducted on various synthesized derivatives revealed that certain compounds derived from 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid displayed significant fungicidal properties against common agricultural pathogens. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance antifungal activity.

- Insecticidal Efficacy : Another investigation evaluated the insecticidal effects of the synthesized derivatives against specific pest species. The results indicated that certain derivatives exhibited higher toxicity compared to commercial insecticides, suggesting potential applications in pest management strategies.

Research Findings

A summary of key research findings related to the biological activity of 2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is presented in Table 1.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves cyclopropanation via carbene insertion or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the ethoxyphenyl group to the cyclopropane core . Key factors include:

- Catalyst selection : Palladium catalysts improve coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during cyclopropanation .

- Stereochemical outcomes depend on the starting alkene geometry and catalyst chirality .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity and substituent positions. Coupling constants (e.g., J = 5–10 Hz for cyclopropane protons) validate stereochemistry .

- Mass spectrometry (HRMS) : Verifies molecular weight and detects impurities .

- HPLC with chiral columns : Resolves enantiomers for stereochemical analysis .

- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the ethoxy substituent influence physicochemical properties compared to analogs (e.g., methoxy or trifluoromethyl derivatives)?

- Methodological Answer :

- Lipophilicity : The ethoxy group increases logP compared to methoxy, enhancing membrane permeability but potentially reducing aqueous solubility .

- Electronic effects : Ethoxy’s electron-donating nature alters cyclopropane ring strain and carboxylic acid acidity (pKa shifts) .

- Comparative studies : Replace ethoxy with substituents like trifluoromethyl () or cyano ( ) to assess effects on reactivity and target binding .

Q. What biological activities are observed, and what experimental models assess efficacy?

- Methodological Answer :

- Orexin receptor antagonism : Similar to 2-[4-(Propan-2-yloxy)phenyl] analogs, in vitro calcium flux assays in HEK293 cells transfected with orexin receptors quantify antagonism .

- Enzyme inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays to evaluate anti-inflammatory potential .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) measures half-life (t½) to predict pharmacokinetics .

Q. How does stereochemistry affect biological activity and target interactions?

- Methodological Answer :

- Enantiomer-specific activity : Test (1R,2R) vs. (1S,2S) configurations in receptor-binding assays (e.g., radioligand displacement for orexin receptors) .

- Molecular docking : Simulate interactions with orexin receptors using software like AutoDock Vina to identify stereospecific binding poses .

- Case study : Rac-(1R,2S)-trifluoromethyl analogs show 10-fold higher potency than their enantiomers in enzyme inhibition .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting reactivity or activity)?

- Methodological Answer :

- Reproduce under standardized conditions : Control variables like solvent purity, catalyst lot, and temperature gradients .

- Meta-analysis : Cross-reference data from PubChem, NIST, and independent syntheses (avoiding vendor-specific datasets like BenchChem) .

- Mechanistic studies : Use isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways and identify intermediates causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.